molecular formula C33H59N9O9S B14199044 L-Lysyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycyl-L-cysteine CAS No. 915717-24-7

L-Lysyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycyl-L-cysteine

Cat. No.: B14199044
CAS No.: 915717-24-7
M. Wt: 757.9 g/mol
InChI Key: CVGUBNCNMZYYNC-OOPVGHQCSA-N
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Description

L-Lysyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycyl-L-cysteine is a synthetic peptide composed of eight amino acids: lysine, proline, alanine, glycine, leucine, leucine, glycine, and cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid (L-cysteine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (L-leucine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can stabilize the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives with protecting groups are used in SPPS for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Lysyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycyl-L-cysteine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and structure.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing peptide-based drugs.

    Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Lysyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycyl-L-cysteine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. The presence of cysteine allows for the formation of disulfide bonds, which can influence the peptide’s stability and function.

Comparison with Similar Compounds

Similar Compounds

    L-Prolyl-L-alanylglycyl-L-leucyl-L-leucylglycyl-L-cysteine: Lacks the lysine residue, which may affect its binding properties.

    L-Lysyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycyl-L-serine: Substitution of cysteine with serine, altering its redox properties.

    L-Lysyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycyl-L-valine: Substitution of cysteine with valine, affecting its hydrophobicity.

Uniqueness

L-Lysyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycyl-L-cysteine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. The presence of cysteine allows for redox reactions, while the combination of hydrophobic and hydrophilic residues influences its interaction with biological molecules.

Properties

CAS No.

915717-24-7

Molecular Formula

C33H59N9O9S

Molecular Weight

757.9 g/mol

IUPAC Name

(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C33H59N9O9S/c1-18(2)13-22(29(46)37-16-27(44)40-24(17-52)33(50)51)41-30(47)23(14-19(3)4)39-26(43)15-36-28(45)20(5)38-31(48)25-10-8-12-42(25)32(49)21(35)9-6-7-11-34/h18-25,52H,6-17,34-35H2,1-5H3,(H,36,45)(H,37,46)(H,38,48)(H,39,43)(H,40,44)(H,41,47)(H,50,51)/t20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

CVGUBNCNMZYYNC-OOPVGHQCSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CCCCN)N

Origin of Product

United States

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